molecular formula C11H15BrN2 B1371735 6-Bromo-N-cyclohexylpyridin-2-amine CAS No. 959237-36-6

6-Bromo-N-cyclohexylpyridin-2-amine

Cat. No.: B1371735
CAS No.: 959237-36-6
M. Wt: 255.15 g/mol
InChI Key: DIJHZVWZOQTRNL-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclohexylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2 . It is a derivative of pyridine, which is a six-membered aromatic heterocyclic organic compound.


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-bromopyridin-2-amine with cyclohexylamine in the presence of a strong base such as potassium carbonate . The reaction takes place under reflux conditions and generates the desired product in good yield .


Molecular Structure Analysis

The molecular weight of this compound is 255.15 g/mol . The InChI string representation of its structure is InChI=1S/C11H15BrN2/c12-10-7-4-8-11 (14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2, (H,13,14) . The compound’s canonical SMILES representation is C1CCC (CC1)NC2=NC (=CC=C2)Br .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 254.04186 g/mol . The topological polar surface area of the compound is 24.9 Ų . The compound has a heavy atom count of 14 .

Relevant Papers The compound this compound is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

Scientific Research Applications

Synthesis and Catalysis

6-Bromo-N-cyclohexylpyridin-2-amine is an important chemical intermediate in the synthesis of various bioactive compounds. Bolliger et al. (2011) explain that 2-aminopyridines, which include 6-bromo-2-aminopyridines, are key structural cores of bioactive natural products and organic materials, making them extremely valuable in synthetic chemistry. They emphasize the importance of new methods for their preparation due to the scarcity of flexible and efficient synthesis methods (Bolliger, Oberholzer, & Frech, 2011).

Applications in Ligand Design

In the field of ligand design, this compound derivatives are utilized for complexing with metals. Benhamou et al. (2011) synthesized an unsymmetrical amine tripod involving 6-bromo-2-pyridylmethyl and other substituents for FeCl2 complexes. Their study shows the potential of such compounds in creating complex geometries with metals, useful in various chemical and pharmaceutical applications (Benhamou et al., 2011).

Pharmaceutical Intermediates

Ghorbani-Vaghei and Amiri (2014) demonstrated the use of derivatives of this compound in synthesizing N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives were synthesized from aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, showcasing the compound's role as a building block in pharmaceutical chemistry (Ghorbani‐Vaghei & Amiri, 2014).

Organic Chemistry and Polymerization

Further, Scott et al. (2004) discussed the reactivity of bromopyridines, including those similar to this compound, in the context of polymerization and complex organic syntheses. Their study highlights the utility of these compounds in developing advanced organic materials (Scott, Schareina, Tok, & Kempe, 2004).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-N-cyclohexylpyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Its degradation over time can lead to changes in its biochemical interactions and cellular effects . Long-term studies in in vitro and in vivo settings are essential to understand the compound’s temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s effects are dose-dependent, with higher doses leading to more significant biochemical and cellular effects . High doses of this compound can also lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for research purposes . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

Properties

IUPAC Name

6-bromo-N-cyclohexylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHZVWZOQTRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671675
Record name 6-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-36-6
Record name 6-Bromo-N-cyclohexylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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